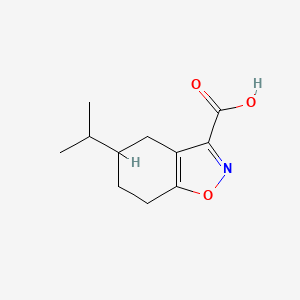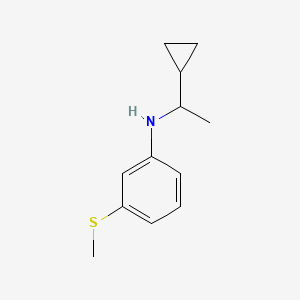
N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C12H17NS. It is characterized by the presence of a cyclopropylethyl group and a methylsulfanyl group attached to an aniline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitroaniline, halogenated aniline
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethyl group and the methylsulfanyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
- N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline
Uniqueness
N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline is unique due to the position of the methylsulfanyl group on the aniline ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-9(10-6-7-10)13-11-4-3-5-12(8-11)14-2/h3-5,8-10,13H,6-7H2,1-2H3 |
Clé InChI |
DUPZIYLTLGZHSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC2=CC(=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



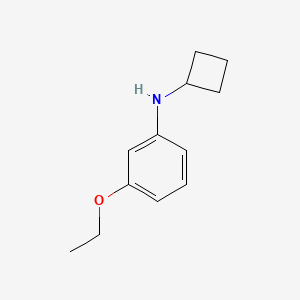

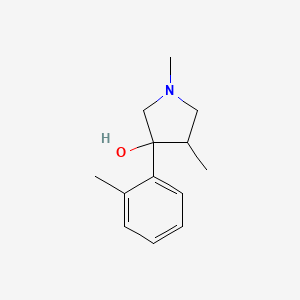
![1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)
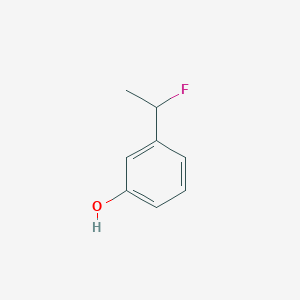
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
amine](/img/structure/B13239089.png)

![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
